2-tert-butyl-1,3-dimethylbenzene CAS number 1985-64-4
2-tert-butyl-1,3-dimethylbenzene CAS number 1985-64-4
An In-depth Technical Guide to 2-tert-butyl-1,3-dimethylbenzene
Abstract: This technical guide provides a comprehensive overview of 2-tert-butyl-1,3-dimethylbenzene (CAS No. 1985-64-4), a substituted aromatic hydrocarbon. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's chemical and physical properties, synthesis via Friedel-Crafts alkylation, spectroscopic characterization, key reactions, and potential applications. Emphasis is placed on the mechanistic rationale behind synthetic protocols and the practical aspects of handling and safety.
Introduction and Core Properties
2-tert-butyl-1,3-dimethylbenzene, also known as 2,6-dimethyl-t-butylbenzene, is an organic compound featuring a benzene ring substituted with two methyl groups and one tert-butyl group.[1] Its structure presents significant steric hindrance around the tert-butyl group, which influences its reactivity and physical properties. This compound serves as a valuable intermediate in organic synthesis and finds application in various industrial sectors.[2]
Chemical Identity and Physical Data
A summary of the key identifiers and physicochemical properties for 2-tert-butyl-1,3-dimethylbenzene is presented below.
| Property | Value | Source |
| IUPAC Name | 2-tert-butyl-1,3-dimethylbenzene | PubChem[1] |
| CAS Number | 1985-64-4 | PubChem[1] |
| Molecular Formula | C₁₂H₁₈ | PubChem[1] |
| Molecular Weight | 162.27 g/mol | PubChem[1] |
| Appearance | Powder or liquid | Amadis Chemical[3] |
| Purity | Typically ≥97% | Amadis Chemical[3][4] |
Synthesis and Mechanism: The Friedel-Crafts Alkylation Approach
The primary route for synthesizing substituted xylenes like 2-tert-butyl-1,3-dimethylbenzene is the Friedel-Crafts alkylation.[5] This classic electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.[6][7]
Causality of the Reaction
In this synthesis, m-xylene (1,3-dimethylbenzene) is the aromatic substrate, and a tert-butyl source, such as tert-butyl chloride, serves as the alkylating agent. A Lewis acid, typically iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), is required to generate the electrophile—the tert-butyl carbocation.[6]
The two methyl groups on m-xylene are ortho-, para-directing activators. However, the substitution pattern of the final product is heavily influenced by both electronic effects and steric hindrance. The bulky tert-butyl group will preferentially add to a position that minimizes steric clash with the existing methyl groups. While the 4- and 6-positions are electronically activated (para and ortho to a methyl group, respectively), the 2-position is also activated (ortho to both methyl groups). The formation of the 2-substituted product is sterically hindered but electronically favorable. In practice, Friedel-Crafts alkylations can be complex, sometimes yielding a mixture of isomers, and the reaction conditions can be tuned to favor a specific product.[5] Some studies have shown that under certain conditions, the thermodynamically controlled product, 1,3,5-trisubstituted benzene, can be formed due to the reversibility of the alkylation reaction.[5]
Visualizing the Synthesis Workflow
The following diagram outlines the general workflow for the synthesis and purification of 2-tert-butyl-1,3-dimethylbenzene.
Caption: General workflow for synthesis and purification.
Detailed Experimental Protocol: Synthesis
This protocol is adapted from established Friedel-Crafts alkylation procedures.[5][6]
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a gas trap (e.g., a Pasteur pipet leading to a tube with moist cotton and litmus paper), add m-xylene and tert-butyl chloride.[6]
-
Cooling: Clamp the flask and cool the mixture in an ice-water bath to approximately 0-5 °C.
-
Catalyst Addition: Once the mixture is cold, quickly weigh and add the Lewis acid catalyst (e.g., iron(III) chloride or aluminum chloride) to the reaction flask.[6] Immediately seal the system.
-
Reaction Progression: A short induction period is typically followed by vigorous bubbling as hydrogen chloride (HCl) gas evolves.[6] Maintain the reaction in the ice bath, stirring continuously, until the rate of gas evolution subsides (typically 30-60 minutes).
-
Warming: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
Quenching & Extraction: Carefully pour the reaction mixture into a separatory funnel containing cold water to decompose the catalyst. Add a suitable organic solvent (e.g., dichloromethane) if necessary. Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally, brine.[6]
-
Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter the solution to remove the drying agent. The solvent can then be removed using a rotary evaporator to yield the crude product, which can be further purified by distillation if necessary.[5]
Spectroscopic and Analytical Characterization
Accurate identification of the synthesized product is critical. A combination of spectroscopic methods is employed for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a primary tool for confirming the substitution pattern. For 2-tert-butyl-1,3-dimethylbenzene, one would expect distinct signals for the aromatic protons, the two methyl groups, and the tert-butyl group. Due to the molecule's symmetry, the two methyl groups are equivalent, and the protons on the tert-butyl group are also equivalent.
-
Aromatic Protons (Ar-H): Signals would appear in the aromatic region (~7.0 ppm). The splitting pattern will depend on the coupling between the adjacent aromatic protons.[8]
-
Methyl Protons (-CH₃): A singlet corresponding to the six protons of the two equivalent methyl groups would be expected in the alkyl region (~2.3 ppm).[8]
-
tert-Butyl Protons (-C(CH₃)₃): A sharp singlet for the nine equivalent protons of the tert-butyl group would appear further upfield (~1.3 ppm).[9]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the key functional groups present.
-
C-H Stretching (Aromatic): Peaks just above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.
-
C-H Stretching (Aliphatic): Strong peaks just below 3000 cm⁻¹ correspond to the C-H bonds of the methyl and tert-butyl groups.
-
C=C Stretching (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
-
C-H Bending: Characteristic bends for substituted benzenes appear in the fingerprint region (< 900 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern. For C₁₂H₁₈, the molecular ion peak [M]⁺ would be observed at m/z = 162. A prominent peak at m/z = 147 ([M-15]⁺) is expected, corresponding to the loss of a methyl group, which is a characteristic fragmentation pattern for compounds with a tert-butyl group.[10][11]
Reactivity and Synthetic Utility
2-tert-butyl-1,3-dimethylbenzene can serve as a starting material for more complex molecules. The steric hindrance from the tert-butyl group can direct subsequent reactions to the less hindered positions on the aromatic ring.
Electrophilic Aromatic Substitution: Bromination
The aromatic ring can undergo further electrophilic substitution. For example, bromination can be achieved using bromine and a catalyst like iron powder.[12] The position of bromination will be directed by the existing alkyl groups.
Caption: Bromination of 2-tert-butyl-1,3-dimethylbenzene.
Protocol: Synthesis of 2-Bromo-5-tert-butyl-1,3-dimethylbenzene
This protocol is based on a literature procedure for the bromination of a related xylene derivative.[12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 2-tert-butyl-1,3-dimethylbenzene and a catalytic amount of iron powder in a suitable solvent like chloroform.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Add a solution of bromine in chloroform dropwise via the addition funnel. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir for several hours at room temperature.
-
Workup: Pour the reaction mixture into a cold, dilute aqueous solution of NaOH to neutralize excess acid and bromine. Separate the organic layer, wash with water and brine, and dry over MgSO₄.
-
Purification: After filtering and concentrating the solution, the crude product can be purified by recrystallization from a solvent like ethanol to yield the title compound.[12]
Applications in Research and Industry
While specific, high-volume applications for the 2-isomer are not as widely documented as for its 5-tert-butyl isomer, substituted xylenes are important in several fields.
-
Chemical Intermediate: It serves as a building block for the synthesis of more complex molecules, including ligands, specialty polymers, and potentially active pharmaceutical ingredients (APIs). The related compound 5-tert-butyl-m-xylene is a known precursor in the synthesis of xylometazoline.[13]
-
Solvent: Due to its non-polar, aromatic nature, it can be used as a solvent in specific industrial applications, such as in coatings, adhesives, and cleaning agents.[2]
-
Material Science: Bulky substituents like the tert-butyl group are used to create materials with specific physical properties, such as thermal stability and solubility. For instance, related tert-butyl benzene derivatives are used as initiators in cationic polymerization to produce materials like polyisobutylene.[14]
-
Raw Material: It is a potential raw material in the manufacturing of dyes and materials for the rubber and plastics industry.[2]
Safety, Handling, and Storage
Proper handling of 2-tert-butyl-1,3-dimethylbenzene is essential. The following information is a summary based on data for structurally similar flammable aromatic hydrocarbons.
-
GHS Hazards: Typically classified as a flammable liquid. May cause skin irritation.[15]
-
Precautionary Measures:
-
Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and explosion-proof equipment.
-
Wear protective gloves, eye protection, and face protection.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place and keep the container tightly closed. Keep cool.
-
-
First Aid:
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water. If irritation occurs, seek medical advice.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 529015, 2-tert-Butyl-1,3-dimethylbenzene. Retrieved from [Link]
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Young, J. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube. Retrieved from [Link]
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Wiley-VCH GmbH (2025). 4-tert-Butyl-1,3-dimethyl-benzene. SpectraBase. Retrieved from [Link]
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